molecular formula C13H14N2O2 B15253041 3-Amino-1-[(benzyloxy)methyl]-1,4-dihydropyridin-4-one

3-Amino-1-[(benzyloxy)methyl]-1,4-dihydropyridin-4-one

Cat. No.: B15253041
M. Wt: 230.26 g/mol
InChI Key: OXEHJJHHPBPBHJ-UHFFFAOYSA-N
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Description

3-Amino-1-[(benzyloxy)methyl]-1,4-dihydropyridin-4-one is a heterocyclic compound with the molecular formula C13H14N2O2 This compound is characterized by a pyridine ring substituted with an amino group, a benzyloxy group, and a dihydropyridinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-[(benzyloxy)methyl]-1,4-dihydropyridin-4-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a cyclization reaction involving suitable precursors.

    Introduction of the Benzyloxy Group: The benzyloxy group is introduced via a nucleophilic substitution reaction, where a benzyl alcohol derivative reacts with the pyridine ring.

    Amination: The amino group is introduced through an amination reaction, often using ammonia or an amine derivative under suitable conditions.

    Formation of the Dihydropyridinone Moiety: This step involves the reduction of the pyridine ring to form the dihydropyridinone structure.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. large-scale synthesis would likely involve optimization of the above synthetic routes to improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-[(benzyloxy)methyl]-1,4-dihydropyridin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the dihydropyridinone moiety to a fully saturated pyridine ring.

    Substitution: The amino and benzyloxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Fully saturated pyridine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Amino-1-[(benzyloxy)methyl]-1,4-dihydropyridin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-1-[(benzyloxy)methyl]-1,4-dihydropyridin-4-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-2-[(benzyloxy)methyl]-1-propanol: Similar structure with a propanol moiety instead of the dihydropyridinone.

    4-Amino-1-[(benzyloxy)methyl]-1,4-dihydropyridin-4-one: Similar structure with the amino group at a different position.

Uniqueness

3-Amino-1-[(benzyloxy)methyl]-1,4-dihydropyridin-4-one is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of an amino group, benzyloxy group, and dihydropyridinone moiety makes it a versatile compound for various research applications.

Properties

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

3-amino-1-(phenylmethoxymethyl)pyridin-4-one

InChI

InChI=1S/C13H14N2O2/c14-12-8-15(7-6-13(12)16)10-17-9-11-4-2-1-3-5-11/h1-8H,9-10,14H2

InChI Key

OXEHJJHHPBPBHJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCN2C=CC(=O)C(=C2)N

Origin of Product

United States

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